molecular formula C19H20BrFN2O B1325619 4-Bromo-2-fluoro-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-97-6

4-Bromo-2-fluoro-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1325619
CAS No.: 898783-97-6
M. Wt: 391.3 g/mol
InChI Key: NDMNMRSPCRGNHJ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone is a synthetic organic compound with the molecular formula C19H20BrFN2O. It is characterized by the presence of bromine, fluorine, and a piperazine ring, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its distinct structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone typically involves multiple steps. One common method starts with the bromination of 2-fluorobenzophenone to introduce the bromine atom at the 4-position. This is followed by the nucleophilic substitution reaction with 4-methylpiperazine to attach the piperazinomethyl group to the benzophenone core. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperazine ring or other parts of the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzophenone, while oxidation can produce a benzophenone derivative with additional oxygen-containing functional groups .

Scientific Research Applications

4-Bromo-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone is utilized in various scientific research fields, including:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties and potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the piperazine ring allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone
  • 4-Bromo-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone
  • 4-Bromo-4’-(4-methylpiperazinomethyl) benzophenone

Uniqueness

4-Bromo-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone is unique due to the specific positioning of the bromine and fluorine atoms, which influence its reactivity and interactions with other molecules. This distinct structure makes it valuable for specific research applications where these properties are advantageous .

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMNMRSPCRGNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642988
Record name (4-Bromo-2-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-97-6
Record name (4-Bromo-2-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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